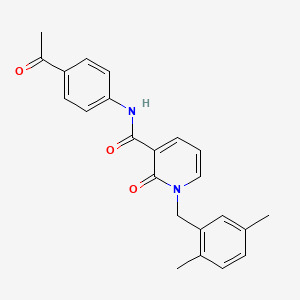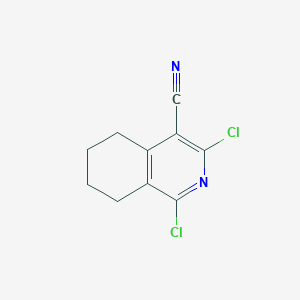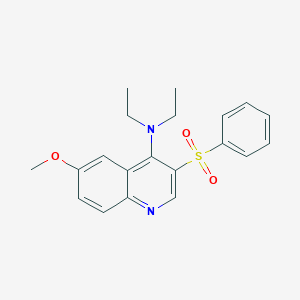![molecular formula C9H17NO3 B2450218 4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol CAS No. 1218667-85-6](/img/structure/B2450218.png)
4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol is a chemical compound that belongs to the class of oxolanes. It has been widely studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in this area focuses on the synthesis methodologies and detailed characterization of compounds related to 4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol. Studies have explored various synthetic routes, highlighting the effectiveness of different conditions and reagents in achieving high yields and desired molecular structures. Characterization techniques such as NMR, FT-IR, and UV–Vis spectroscopy play a crucial role in confirming the structures and properties of these compounds.
Applications in Materials Science
Several studies have investigated the application of this compound derivatives in materials science, such as in the development of polymers with specific thermal, electrical, or mechanical properties. These materials have potential uses in various fields, including electronics, coatings, and 3D printing technologies.
Biochemical and Pharmacological Studies
Research in this domain explores the biochemical interactions and pharmacological potentials of this compound derivatives. This includes studies on their antimicrobial properties and their role as intermediates in the synthesis of bioactive molecules. These compounds' unique structures offer promising avenues for developing new therapeutic agents and understanding biological mechanisms at the molecular level.
Environmental and Analytical Chemistry
Some studies have also focused on the environmental applications and analytical potential of these compounds, including their use in sensor technologies and as probes for detecting metal ions. These applications highlight the versatility and utility of this compound derivatives beyond traditional chemical and pharmaceutical contexts.
Propiedades
IUPAC Name |
4-(oxolan-2-ylmethylamino)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c11-9-6-12-5-8(9)10-4-7-2-1-3-13-7/h7-11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSDGXSPOMPHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2COCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2450140.png)
![Ethyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2450143.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2450144.png)
![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450148.png)


![N-(2-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline](/img/structure/B2450153.png)
![(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2450155.png)

